YPC-22026
Description
YPC-22026 is a novel small-molecule inhibitor of Zinc Finger Protein 143 (ZNF143), a transcription factor critical for cancer cell proliferation and survival. Structurally, it is a metabolically stabilized derivative of its predecessor, YPC-21661, developed by replacing the amide bond with a 1,3,4-oxadiazole ring to enhance pharmacokinetic properties . ZNF143 regulates genes involved in DNA repair (e.g., RAD51), apoptosis resistance (e.g., Survivin), and cell cycle progression (e.g., PLK1). By inhibiting ZNF143, this compound suppresses these pathways, inducing G2/M cell cycle arrest and apoptosis in cancer cells . Preclinical studies demonstrate its efficacy in human xenograft models, making it a promising candidate for cancer therapeutics .
Properties
CAS No. |
1964457-41-7 |
|---|---|
Molecular Formula |
C16H8F3N3O2 |
Molecular Weight |
331.2542 |
IUPAC Name |
2-(Pyridine-3-ylethynyl)-5-(2-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8F3N3O2/c17-16(18,19)24-13-6-2-1-5-12(13)15-22-21-14(23-15)8-7-11-4-3-9-20-10-11/h1-6,9-10H |
InChI Key |
VLFRKDUUDBAGQX-UHFFFAOYSA-N |
SMILES |
FC(F)(F)OC1=CC=CC=C1C2=NN=C(C#CC3=CC=CN=C3)O2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YPC-22026, YPC 22026, YPC22026 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Metabolic Stability in Mouse Liver Microsomes
| Compound | T1/2 (min) | Key Structural Feature |
|---|---|---|
| YPC-21661 | <1.7 | Amide bond |
| This compound | 34.4 | 1,3,4-Oxadiazole ring |
In Vitro Activity
While this compound showed weaker direct inhibition of ZNF143 (IC50: 9.0 µmol/L) compared to YPC-21661, it exhibited superior cytotoxicity in cancer cell lines. For example, in HCT116 (colon cancer) and PC-3 (prostate cancer) cells, this compound achieved IC50 values of 0.33 µmol/L and 0.66 µmol/L, respectively, versus YPC-21661’s IC50 of 0.15 µmol/L (HCT116) . This discrepancy suggests that improved metabolic stability compensates for reduced target affinity, enabling sustained pathway suppression.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | YPC-21661 (µmol/L) | This compound (µmol/L) |
|---|---|---|
| HCT116 | 0.15 | 0.33 |
| PC-3 | 0.30 | 0.66 |
In Vivo Efficacy
This compound demonstrated significant tumor growth inhibition in HCT116 xenograft models, with inhibition rates (IR) of 40.8% (50 mg/kg) and 56.1% (100 mg/kg) after 22 days. In contrast, YPC-21661’s instability precluded meaningful in vivo testing . Mechanistically, this compound reduced intratumoral expression of ZNF143 target genes (RAD51, PLK1, Survivin) by >50% within 8–24 hours post-administration, confirming target engagement .
Comparison with Other Oxadiazole-Based Compounds
1,3,4-Oxadiazole derivatives are known for their anticancer properties. For instance, Abdel-Aziz et al. reported oxadiazole-2-thione derivatives with tubulin polymerization inhibition (IC50: 1.2–4.7 µmol/L) . However, this compound uniquely targets ZNF143 rather than tubulin, highlighting its novel mechanism.
Research Findings and Implications
- Mechanistic Superiority : this compound’s ability to suppress ZNF143-regulated genes (RAD51, Survivin) underpins its antitumor effects, distinguishing it from cytotoxic agents like cisplatin, which indirectly modulate ZNF143 via DNA damage .
- Therapeutic Potential: In vivo efficacy with minimal toxicity (e.g., <20% weight loss in mice) supports its clinical translation .
- Synergy Opportunities : Preclinical data suggest this compound may augment cisplatin by countering ZNF143-mediated resistance .
Table 3: Key In Vivo Results (HCT116 Xenograft)
| Dose (mg/kg) | Tumor Growth Inhibition (Day 22) | Gene Suppression (Survivin, PLK1) |
|---|---|---|
| 50 | 40.8% | >50% reduction at 8–24 hours |
| 100 | 56.1% | >50% reduction at 8–24 hours |
Source:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
